

What are the basic properties of 2-Methacryloyloxyethyl phosphorylcholine?

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Compound of Interest

Compound Name: 2-Methacryloyloxyethyl
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An In-depth Technical Guide to the Core Properties of **2-Methacryloyloxyethyl Phosphorylcholine (MPC)**

Introduction

2-Methacryloyloxyethyl phosphorylcholine (MPC) is a functional methacrylate monomer renowned for its exceptional biocompatibility.[1] Its molecular structure is inspired by the phospholipids that constitute the outer surface of cell membranes, specifically featuring a zwitterionic phosphorylcholine (PC) headgroup.[2][3][4] This biomimetic design imparts unique properties to polymers synthesized from MPC, making them highly resistant to nonspecific protein adsorption, cell adhesion, and bacterial attachment.[1][5][6] As a result, MPC-based polymers have become critical materials in a wide array of biomedical applications, including the surface modification of medical devices, drug delivery systems, and tissue engineering scaffolds.[7][8] This guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of MPC, along with detailed experimental protocols and logical diagrams for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

MPC is a white, crystalline solid that is hygroscopic in nature.[4][9] Its key characteristic is the zwitterionic phosphorylcholine group, which contains both a positively charged quaternary ammonium ion and a negatively charged phosphate group, resulting in a net neutral charge.[1][3] This structure is responsible for its high hydrophilicity and unique solubility characteristics. A

homopolymer of MPC, poly(MPC), is readily soluble in water and alcohols but exhibits co-nonsolvency (insolubility) in specific mixtures of ethanol and water (e.g., 60-92 vol% ethanol).
[1]

Data Presentation: Physicochemical Properties of MPC

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₂ NO ₆ P	[10]
Molecular Weight	295.27 g/mol	[10]
Appearance	White powder or crystals	[4]
Melting Point	143-148 °C	[4]
Density	1.22-1.41 g/cm ³ (at 21.5-22.4 °C)	[4]
LogP	-1.76 (at 21 °C)	[4]
Water Solubility	Soluble	[1][11]
Solubility in Organics	Soluble in alcohols (e.g., methanol, ethanol). Insoluble in acetone, acetonitrile, tetrahydrofuran (THF).	[1]

Biological Properties

The primary advantage of MPC lies in its outstanding biological performance. Polymers derived from MPC create a highly hydrated layer on material surfaces, which acts as a barrier to biological interactions.[1] This leads to a suite of beneficial properties.

- **Biocompatibility and Hemocompatibility:** MPC polymers are exceptionally compatible with biological systems. When in contact with blood, they significantly reduce thrombus formation and suppress blood coagulation, even without anticoagulants.[5][11]
- **Anti-Fouling Characteristics:** The most notable property is the resistance to biofouling.

- Protein Adsorption Resistance: Surfaces modified with MPC polymers drastically reduce the nonspecific adsorption of proteins from biological fluids like plasma.[1][12] Studies have shown that dense poly(MPC) brush surfaces can limit protein adsorption to less than 5 ng/cm². [1]
- Cell Adhesion Inhibition: By preventing the initial protein adsorption layer that cells use to attach, MPC surfaces effectively inhibit the adhesion of various cell types, including platelets and fibroblasts. [1][11][13]
- Antibacterial Properties: MPC polymer coatings have been shown to significantly reduce the attachment of pathogenic bacteria and subsequent biofilm formation, which is attributed to their superhydrophilic nature. [5][6]

Data Presentation: Summary of Biological Performance

Biological Property	Outcome	Quantitative Data Example	Reference(s)
Protein Adsorption	Significantly reduced	Lysozyme and BSA adsorption on MPC-functionalized hydrogels were lowered by 73–74% and 59–66%, respectively.	[14] [15] [16]
Cell Adhesion	Inhibited/Reduced	Prevents adhesion of platelets, fibroblasts, and other cells.	[1] [11] [13]
Bacterial Adhesion	Significantly reduced	Bacterial adsorption on MPC-functionalized hydrogels was reduced by approximately 10%–73%.	[6] [14] [15]
Hemocompatibility	Excellent	Suppresses surface-induced clot formation and platelet activation.	[5] [11]
Biocompatibility	Excellent	Elicits minimal adverse reactions from host tissue.	[2] [8]

Experimental Protocols

Synthesis of 2-Methacryloyloxyethyl Phosphorylcholine (MPC)

The synthesis of MPC is typically a two-step process. The following protocol is a generalized laboratory procedure based on established methods.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Step 1: Synthesis of 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (OPEMA)

- **Reagents and Materials:** 2-hydroxyethyl methacrylate (HEMA), 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP), triethylamine (TEA) or diisopropylamine (DIPA), and a dry solvent such as tetrahydrofuran (THF). All reagents and glassware must be thoroughly dried to prevent side reactions with water.
- **Procedure:** a. Dissolve HEMA and TEA in dry THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C). b. Slowly add a solution of COP dissolved in dry THF to the cooled HEMA solution dropwise while stirring. c. Maintain the reaction at 0 °C for several hours (e.g., 4 hours) and then allow it to warm to room temperature, stirring overnight. d. The byproduct, triethylammonium chloride, will precipitate as a white solid. Remove the precipitate by filtration. e. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude OPEMA intermediate. The purity of OPEMA is critical for the next step.

Step 2: Ring-Opening of OPEMA to form MPC

- **Reagents and Materials:** OPEMA intermediate, trimethylamine (TMA), and a suitable solvent like acetonitrile.
- **Procedure:** a. Dissolve the crude OPEMA in the chosen solvent in a pressure-resistant vessel. b. Cool the solution significantly (e.g., to -20 °C or lower) and add an excess of liquefied or dissolved trimethylamine (TMA). c. Seal the vessel and allow the reaction to proceed at room temperature for an extended period (e.g., 24-48 hours). d. After the reaction is complete, cool the mixture to induce crystallization of the MPC product. e. Collect the white MPC crystals by filtration, wash with a cold non-solvent (like acetone or THF) to remove unreacted starting materials, and dry under vacuum. f. The final product is a white powder with a melting point around 140-148 °C.^[1]

Polymerization of MPC via Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique used to synthesize well-defined MPC polymers (PMPC) with controlled molecular weight and low polydispersity.^{[17][18]}

- Reagents and Materials: MPC monomer, an initiator (e.g., ethyl 2-bromoisobutyrate), a catalyst (e.g., Copper(I) bromide, Cu(I)Br), a ligand (e.g., 2,2'-bipyridine), and a protic solvent (e.g., methanol or water).
- Procedure: a. To a dry Schlenk flask, add the initiator, Cu(I)Br, and the ligand. b. Seal the flask and purge with an inert gas (e.g., argon) for 20-30 minutes to remove oxygen. c. Add the deoxygenated solvent via a syringe to dissolve the components. The solution should turn dark brown, indicating the formation of the catalyst complex. d. In a separate flask, dissolve the MPC monomer in the deoxygenated solvent. e. Transfer the MPC solution to the catalyst solution under an inert atmosphere. An exotherm of a few degrees may be observed.^[17] f. Allow the polymerization to proceed at a set temperature (e.g., room temperature) for a specified time (e.g., 1-20 hours), depending on the desired molecular weight.^[17] g. Stop the reaction by exposing the solution to air, which deactivates the copper catalyst. h. Dilute the solution with the solvent and pass it through a silica gel or neutral alumina column to remove the copper catalyst. i. Precipitate the resulting polymer (PMPC) into a non-solvent like THF. j. Collect the purified PMPC and dry it under vacuum.

Evaluation of Protein Adsorption on an MPC-Coated Surface

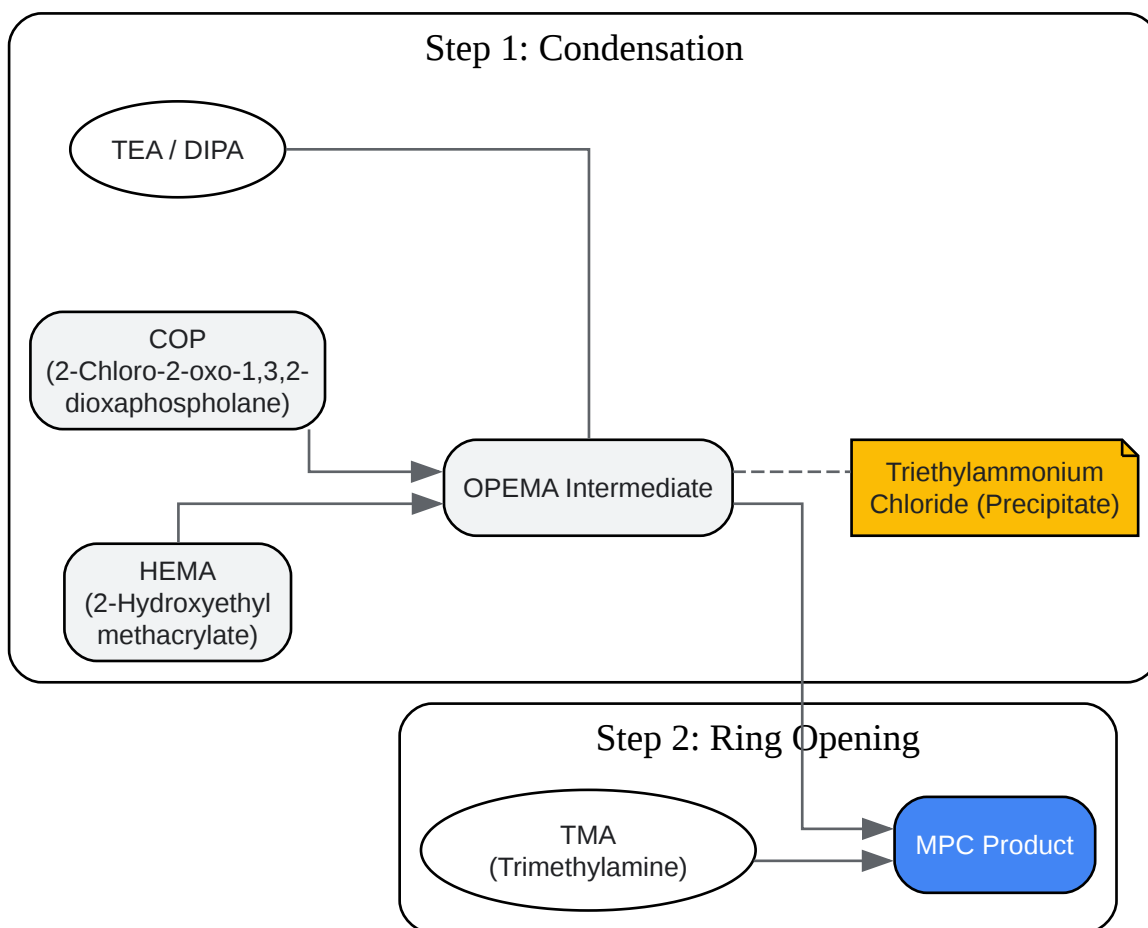
This protocol describes a general method to quantify the reduction in protein adsorption on a surface modified with an MPC polymer using a Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).

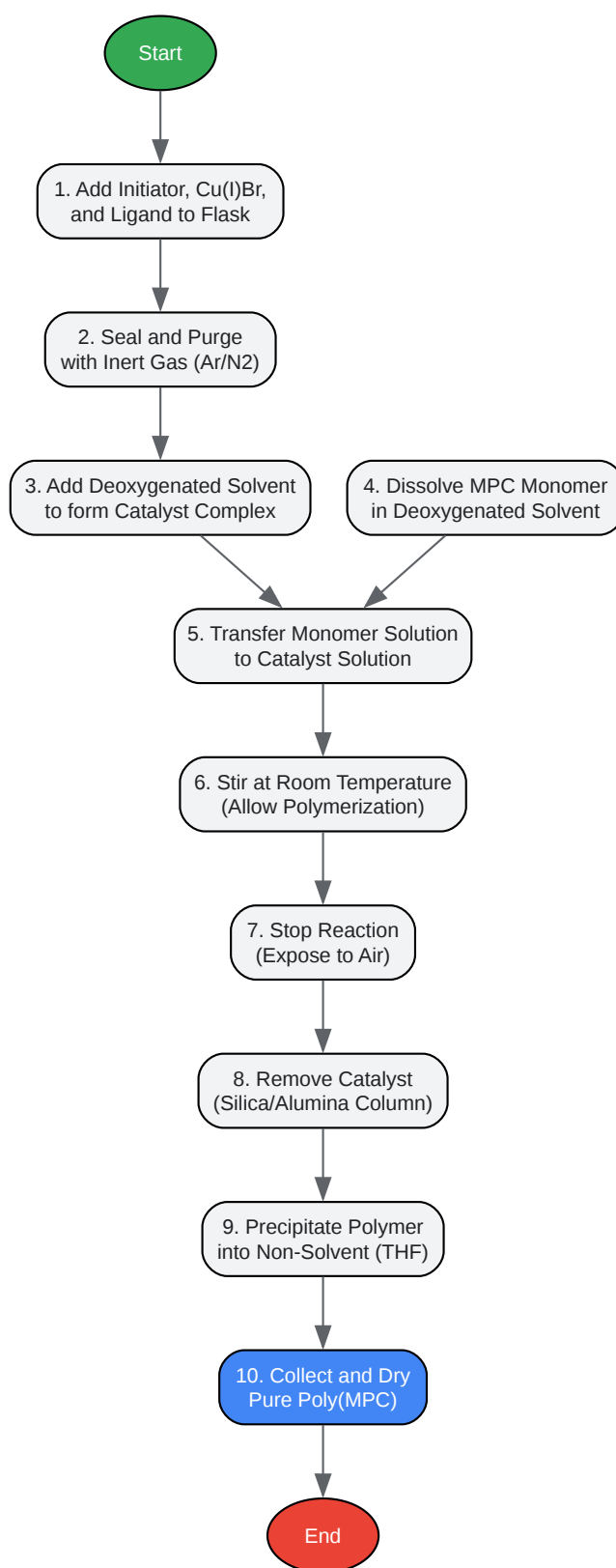
- Materials: QCM-D sensor crystals (e.g., gold-coated), MPC polymer solution, protein solution (e.g., 1 mg/mL Bovine Serum Albumin or Fibrinogen in Phosphate Buffered Saline - PBS), PBS buffer.^[19]
- Procedure: a. Surface Preparation: Clean the QCM-D sensor crystal according to the manufacturer's instructions. Coat the sensor with the MPC polymer using a suitable technique (e.g., spin-coating, dip-coating, or surface-initiated polymerization). b. Baseline Establishment: Mount the MPC-coated sensor in the QCM-D chamber. Flow PBS buffer over the surface until a stable baseline in both frequency (f) and dissipation (D) is achieved. This indicates a stable, hydrated polymer layer. c. Protein Incubation: Introduce the protein solution into the chamber and flow it over the surface. Monitor the changes in frequency and dissipation in real-time. A decrease in frequency corresponds to an increase in mass

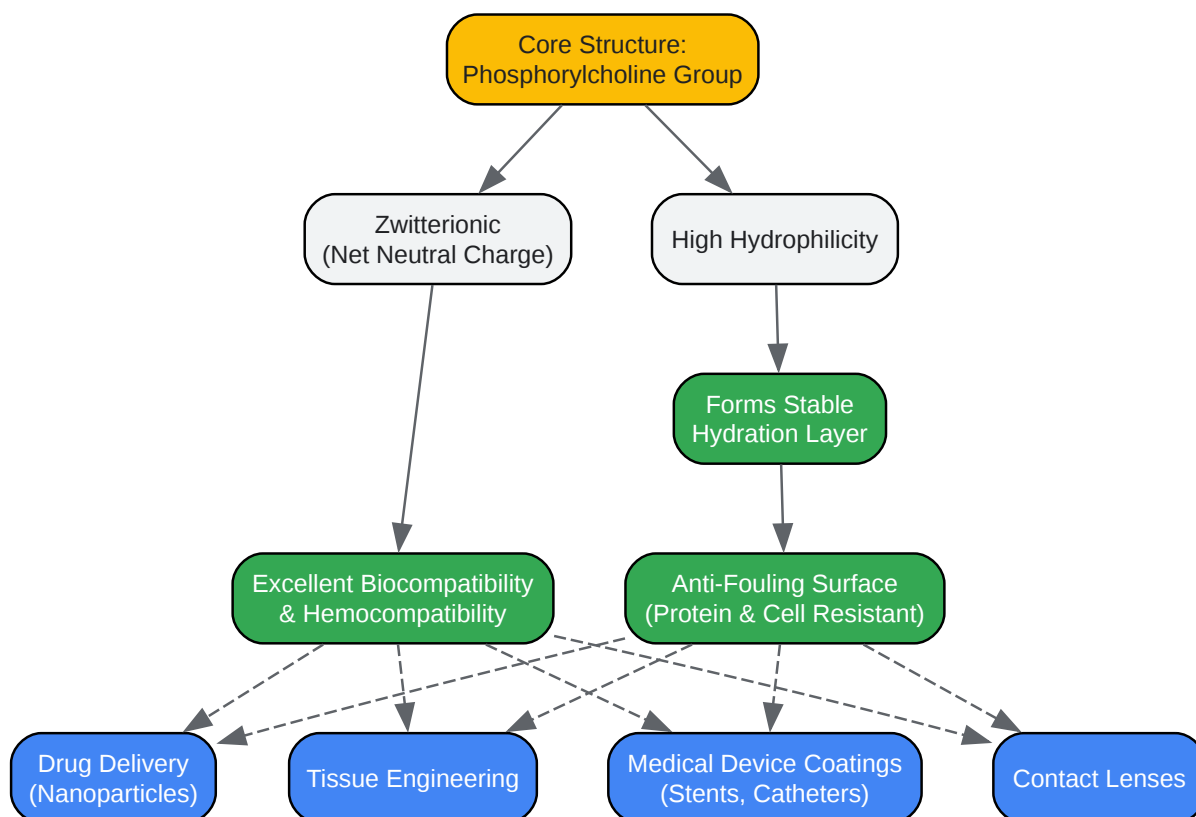
(adsorption) on the sensor surface. d. Rinsing: After a set incubation time (e.g., 30-60 minutes), switch the flow back to pure PBS buffer to rinse away any loosely bound protein. The final, stable frequency shift after rinsing represents the amount of irreversibly adsorbed protein. e. Quantification: Use the Sauerbrey equation (for rigid layers) or a more complex viscoelastic model to convert the final frequency shift (Δf) into the adsorbed mass per unit area (ng/cm^2). f. Control Experiment: Repeat the entire procedure using an uncoated, clean sensor as a control to determine the baseline protein adsorption and calculate the percent reduction achieved by the MPC coating.

Mandatory Visualizations

Diagram 1: Synthesis Pathway of MPC







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References

- 1. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneonline.com [geneonline.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-methacryloyloxyethyl phosphorylcholine | 67881-98-5 [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]

- 6. 2-Methacryloyloxyethyl phosphorylcholine (MPC)-polymer suppresses an increase of oral bacteria: a single-blind, crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress and perspectives in applications of 2-methacryloyloxyethyl phosphorylcholine polymers in biodevices at small scales - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. 2-Methacryloyloxyethyl phosphorylcholine | C₁₁H₂₂NO₆P | CID 128934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Copolymers of 2-methacryloyloxyethyl phosphorylcholine (MPC) as biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein adsorption on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein adsorption and cell adhesion on cationic, neutral, and anionic 2-methacryloyloxyethyl phosphorylcholine copolymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Poly(2-Methacryloyloxyethyl Phosphorylcholine)-Functionalized Hydrogels for Reducing Protein and Bacterial Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of poly(2-methacryloyloxyethyl phosphorylcholine)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
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